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Compound of Interest

Compound Name: 4-Methyl-2-pentyne

Cat. No.: B1585047 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 4-Methyl-2-pentyne

This guide provides a comprehensive overview of the spectroscopic data for 4-methyl-2-
pentyne, tailored for researchers, scientists, and professionals in drug development. It includes

detailed quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Furthermore,

this document outlines the experimental protocols for acquiring such data and illustrates the

relationship between these analytical techniques and the structural information they provide

through a logical diagram.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 4-methyl-2-pentyne (CAS

No: 21020-27-9, Molecular Formula: C₆H₁₀, Molecular Weight: 82.14 g/mol ).[1][2][3][4]

¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information about the proton environments within the molecule.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~1.74 Doublet of quartets 3H CH₃ (C1)

~2.60 Septet 1H CH (C4)

~1.10 Doublet 6H 2 x CH₃ (C5, C6)

Note: The exact chemical shifts can vary slightly depending on the solvent and the

spectrometer's magnetic field strength. Data is compiled from publicly available spectral

information.[1][5]

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

Chemical Shift (ppm) Carbon Assignment

~3.2 C1

~75.9 C2 or C3

~85.3 C2 or C3

~20.9 C4

~23.1 C5, C6

Note: Assignments are based on typical chemical shifts for alkynes and alkyl groups. The

signals for the two sp-hybridized carbons of the alkyne are in the characteristic range of 70-100

ppm.[1][6][7]

Infrared (IR) Spectroscopy Data
The IR spectrum shows the characteristic vibrational frequencies of the functional groups

present. As an internal alkyne, 4-methyl-2-pentyne exhibits a characteristic C≡C stretch.
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Frequency (cm⁻¹) Intensity Assignment

~2970 Strong C-H stretch (sp³ C-H)

~2240 Weak C≡C stretch (internal alkyne)

~1460 Medium C-H bend (CH₃)

~1370 Medium C-H bend (isopropyl group)

Note: The C≡C stretch for internal alkynes can be weak, and in some cases, if the molecule is

symmetrical, it may not be present at all.[8][9] The spectrum for 4-methyl-2-pentyne is

expected to show a weak band in the 2100-2260 cm⁻¹ region.[9][10]

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

m/z Relative Intensity Assignment

82 High Molecular Ion (M⁺)

67 Highest [M - CH₃]⁺ (Base Peak)

41 High [C₃H₅]⁺

39 High [C₃H₃]⁺

Note: The data is based on electron ionization (EI) mass spectrometry. The molecular ion peak

is observed at m/z 82.[1][11][12] The base peak at m/z 67 corresponds to the loss of a methyl

group.[1]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample

like 4-methyl-2-pentyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Dissolve approximately 5-25 mg of 4-methyl-2-pentyne in about 0.75 mL of a deuterated

solvent (e.g., CDCl₃).[13]

Ensure the sample is free of any solid particles by filtering it through a pipette with a cotton

or glass wool plug directly into a clean, dry 5 mm NMR tube.[13]

Cap the NMR tube securely.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay. For a routine

spectrum, default parameters are often sufficient.[14]

Acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each

unique carbon.[15]

Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans and a

higher sample concentration are typically required compared to ¹H NMR.[15]

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C

spectra.

Infrared (IR) Spectroscopy
Sample Preparation:

For a neat liquid sample, place a drop of 4-methyl-2-pentyne between two salt plates

(e.g., NaCl or KBr) to form a thin capillary film.[1]

Instrument Setup:

Place the salt plates in the sample holder of the FTIR spectrometer.

Ensure the instrument's sample compartment is purged with dry air or nitrogen to minimize

interference from atmospheric water and CO₂.

Data Acquisition:

Acquire a background spectrum of the empty salt plates.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation:
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For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount

of 4-methyl-2-pentyne in a volatile organic solvent (e.g., dichloromethane or hexane).

For direct infusion, prepare a dilute solution of the sample in a suitable solvent compatible

with the ionization source (e.g., methanol or acetonitrile for electrospray ionization).

Instrument Setup:

Set the parameters for the ionization source (e.g., electron energy for EI, voltages for ESI).

Set the mass analyzer to scan over the desired mass-to-charge (m/z) range.

Data Acquisition:

Introduce the sample into the mass spectrometer. If using GC, the sample is vaporized

and separated on the GC column before entering the MS.

The instrument will detect the ions and their abundance at each m/z value to generate the

mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates how different spectroscopic techniques are used to elucidate

the structure of 4-methyl-2-pentyne.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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